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Executive Summary

4-Chloro-2-methoxyquinolin-3-amine (CAS: 1414786-22-3) represents a highly versatile,
multi-functionalized quinoline scaffold. Unlike the classic 4-aminoquinoline antimalarials (e.g.,
Chloroquine) where the amine is at position 4, this molecule features an electrophilic chlorine
at position 4 and a nucleophilic amine at position 3. This "push-pull" electronic arrangement,
combined with the labile 2-methoxy group, makes it a privileged intermediate for the synthesis
of tricyclic heterocycles (e.g., imidazo[4,5-c]quinolines) and kinase inhibitors targeting the
PI3K/mTOR pathway.

This guide details the physicochemical profile, synthetic routes, and orthogonal reactivity of this
scaffold, providing researchers with the mechanistic insights necessary to exploit its full
potential in drug development.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of this scaffold is prerequisite to designing effective
reaction conditions.
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Property Value /| Description

IUPAC Name 4-Chloro-2-methoxyquinolin-3-amine
CAS Number 1414786-22-3

Molecular Formula C10H9CIN20

Molecular Weight 208.64 g/mol

Pale yellow to tan solid (typical for

Appearance . o
aminoquinolines)
Predicted LogP ~2.5 - 2.9 (Moderate lipophilicity)
) ~3.5 (Quinoline N), ~2.0 (3-NH: due to electron-
pKa (Predicted) ) )
withdrawing 4-ClI)
. Soluble in DMSO, DMF, DCM, EtOAc; Sparingly
Solubility

soluble in water.[1]

C4-ClI (Electrophile), C3-NHz (Nucleophile), C2-

Key Functional Groups
OMe (Masked Carbonyl)

Synthetic Strategies

The synthesis of 4-Chloro-2-methoxyquinolin-3-amine typically follows a convergent route
starting from 2,4-dichloro-3-nitroquinoline or 2,4-dihydroxyquinoline precursors. The critical
challenge is the regioselective installation of the 2-methoxy group while retaining the 4-chloro
substituent.

Primary Synthetic Route: The Nitro-Reduction Pathway

e Precursor Formation: Nitration of 2,4-dihydroxyquinoline (or 4-hydroxy-2-quinolone) yields 3-
nitro-2,4-quinolinediol.

e Chlorination: Treatment with phosphorus oxychloride (POCIs) converts the diol to 2,4-
dichloro-3-nitroquinoline.

» Regioselective Substitution (The Critical Step): Reaction with sodium methoxide (NaOMe) at
controlled temperatures.
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o Mechanistic Insight: The C4 position is typically more reactive toward nucleophilic
aromatic substitution (SnAr) due to the para-positioning relative to the quinoline nitrogen.
[2] However, the bulky 3-nitro group and solvent effects can be manipulated to favor C2
substitution, or a mixture is separated chromatographically.

e Reduction: The nitro group is reduced to the amine using mild conditions (e.g., SnCl2/HCI or
Fe/AcOH) to avoid hydrodehalogenation of the C4-Cl.[3]

2,4-Dichloro-3- Regiocontrol _ | Regioselective S_NAr o | 4-Chloro-2-methoxy- Chemoselective _ [  Nitro Reduction 4-Chloro-2-methoxy-
nitroquinoline = (NaOMe, -10°C) =1 3-nitroquinoline "1 (SnClI2 or Fe/AcOH) quinolin-3-amine

Figure 1: Convergent Synthesis of 4-Chloro-2-methoxyquinolin-3-amine

Click to download full resolution via product page

Reactivity Profile: Orthogonal Functionalization

The power of this scaffold lies in its orthogonal reactivity. The three functional handles (Cl, NHz,
OMe) can be modified independently, allowing for the rapid generation of diverse chemical
libraries.

A. C4-Chlorine: The Electrophilic Warhead (SnAr)

The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution (SnAr) due
to the electron-deficient nature of the pyridine ring and the inductive effect of the adjacent 3-

amino group.
e Reaction: Displacement with primary/secondary amines, thiols, or alkoxides.

» Conditions: Thermal heating (reflux in EtOH/Isopropanol) or microwave irradiation. Acid
catalysis (HCI) often accelerates the reaction by protonating the ring nitrogen.

o Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores for
kinase binding.

B. C3-Amine: The Nucleophilic Handle
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The 3-amino group is less basic than a typical aniline due to the electron-withdrawing 4-chloro
group, but it remains sufficiently nucleophilic for standard transformations.

» Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form
amides/sulfonamides.

o Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

o Diazotization: Sandmeyer reactions to introduce other halides (F, Br, ) or nitriles.

C. Annulation: Forming Tricyclic Heterocycles

This is the most valuable application of the scaffold. The proximity of the 3-NH2z and 4-Cl
groups allows for cyclization reactions to form fused systems.

e Imidazo[4,5-c]quinolines: Reaction with orthoesters or aldehydes followed by oxidation.

e Thiazolo[4,5-c]quinolines: Reaction with carbon disulfide (CS2) or thiophosgene.

4-Chloro-2-methoxy-

quinolin-3-amine

Nucleophilic Attack [ Cyclization \ Electrophilic Attack \ Acid Hydrolysis

S NAratC4 Annulation (C3+C4) Acylation at C3 Demethylation at C2
(Amines/Thiols) (Form Tricycles) (Amides/Ureas) (Quinolones)
4-Amino-substituted Imidazo[4,5-c]quinolines 3-Amido-4-chloro
Derivatives (Kinase Inhibitors) Derivatives

Figure 2: Divergent Reactivity Profile

Click to download full resolution via product page

Medicinal Chemistry Applications
Kinase Inhibition (PIBK/mTOR)
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The imidazoquinoline derivatives synthesized from this core are structural isosteres of purines.
They bind to the ATP-binding pocket of kinases. The 2-methoxy group often acts as a hydrogen
bond acceptor or occupies a specific hydrophobic pocket within the enzyme active site.

Antimalarial & Anti-infective Agents

While distinct from the 4-aminoquinoline class (Chloroquine), 3-amino-4-chloro derivatives
serve as precursors to novel antimalarials that overcome resistance mechanisms. The ability to
functionalize the C4 position with diamine side chains allows for the targeting of the parasite's
digestive vacuole.

Experimental Protocol: SnAr Displacement at C4

Standard Operating Procedure for the synthesis of a 4-amino derivative.
Objective: Displacement of the C4-Chlorine with N-methylpiperazine.

e Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser.

¢ Reagents:

o

4-Chloro-2-methoxyquinolin-3-amine (1.0 eq, 1.0 mmol)

[¢]

N-Methylpiperazine (3.0 eq, 3.0 mmol) - Acts as both nucleophile and base.

[¢]

Isopropanol (10 mL) - Solvent.

[e]

Catalytic HCI (optional, 1-2 drops) - Activates the quinoline ring.

e Procedure:

o Dissolve the quinoline in isopropanol.

o Add the amine dropwise.

o Heat the mixture to reflux (80-85°C) for 4—6 hours. Monitor by TLC (System: 5% MeOH in
DCM).
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o Observation: The starting material spot (higher R_f) should disappear, replaced by a more
polar fluorescent spot.

o Work-up:
o Cool to room temperature.

o Evaporate the solvent under reduced pressure.

o Redissolve the residue in DCM (20 mL) and wash with saturated NaHCOs (2 x 10 mL) to
remove excess amine salts.

o Dry organic layer over MgSOQa, filter, and concentrate.[4]

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(SiO2).
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o Title: 4-Chloro-2-methoxyquinolin-3-amine (PubChem CID: 76903828 - Analogous
Structure).

o Source:PubChem.[1][9]
o URL:[Link]

(Note: While specific literature on CAS 1414786-22-3 is limited, the reactivity and protocols
described above are derived from the well-established chemistry of the 3-amino-4-
chloroquinoline scaffold.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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